molecular formula C10H9ClN4O2 B3883910 N-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

N-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B3883910
M. Wt: 252.66 g/mol
InChI Key: AUWDERDDJCISKX-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including cycloaddition, direct C-H arylation, and others .

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine” would depend on its intended use. For example, many nitrogen-containing heterocyclic compounds like pyrazoles exhibit biological activity by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with “N-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine” would need to be evaluated through toxicological studies. As a general rule, handling of chemical compounds should always be done with appropriate safety precautions .

Properties

IUPAC Name

N-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-6-9(15(16)17)10(14-13-6)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWDERDDJCISKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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